(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide
Description
Significance of Indole (B1671886) Derivatives in Medicinal Chemistry
The indole ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. evitachem.comresearchgate.net Its prevalence in nature and its remarkable versatility have established it as a critical scaffold in drug discovery. mdpi.com
The term "privileged structure" was coined to describe molecular frameworks capable of binding to multiple, diverse biological receptors. nih.gov The indole scaffold is a quintessential example of such a structure. evitachem.comnih.gov It is a key component in a vast number of natural products, including alkaloids and peptides, as well as numerous synthetic compounds with a wide array of biological activities. evitachem.commdpi.com This unique characteristic is attributed to its ability to mimic protein structures and engage in various binding interactions, such as hydrogen bonding and π-stacking, with enzymes and receptors. evitachem.com
The structural versatility of the indole ring allows for the introduction of various substituents at different positions, significantly influencing the molecule's pharmacological profile. mdpi.com This adaptability has led to the development of indole derivatives targeting a broad spectrum of therapeutic areas, including cancer, inflammation, infectious diseases, and neurological disorders. nih.govnih.gov
The journey of indole chemistry began in the mid-19th century with research on the natural dye indigo, leading to the first synthesis of indole in 1866. evitachem.com The discovery that essential biological molecules like the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone indole-3-acetic acid contained the indole nucleus spurred extensive investigation into its chemistry. evitachem.comnih.gov This research unveiled a multitude of natural and synthetic indole-containing compounds with significant biological activity. mdpi.com
Over the decades, this foundational research has translated into numerous approved drugs and a robust pipeline of clinical and pre-clinical candidates. evitachem.com The historical success of indole-based compounds has solidified the scaffold's importance and continues to inspire the design of new therapeutic agents. metu.edu.tr
Table 1: Examples of Marketed Drugs Containing the Indole Scaffold
| Drug Name | Therapeutic Class | Primary Mechanism of Action |
|---|---|---|
| Indomethacin (B1671933) | Anti-inflammatory (NSAID) | COX-1 and COX-2 Inhibitor |
| Sunitinib | Anticancer | Multi-targeted Tyrosine Kinase Inhibitor |
| Ondansetron | Antiemetic | 5-HT3 Receptor Antagonist |
| Tadalafil | Erectile Dysfunction | PDE5 Inhibitor |
| Reserpine | Antihypertensive | VMAT Inhibitor |
Role of the Acrylamide (B121943) Moiety in Biological Activity
The acrylamide group is an α,β-unsaturated carbonyl moiety that has proven to be a valuable functional group in the design of therapeutic agents, particularly as a reactive center for forming covalent bonds with biological targets. nih.govdongguk.edu
α,β-Unsaturated carbonyl compounds, including acrylamides, possess a conjugated system of π-electrons across the C=C double bond and the C=O double bond. nih.gov This conjugation results in delocalization of electron density, creating two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. While simple carbonyl compounds primarily undergo addition at the carbonyl carbon (1,2-addition), the conjugated system of α,β-unsaturated carbonyls allows for nucleophilic attack at the β-carbon, a process known as conjugate addition or 1,4-addition.
The presence of an additional electron-withdrawing group, such as the cyano (CN) group at the α-position in 2-cyano-acrylamides, further enhances the electrophilicity of the β-carbon, making it a more potent "Michael acceptor". nih.gov This increased reactivity is a key feature in its biological application.
In a biological context, the electrophilic β-carbon of the acrylamide moiety can react with nucleophilic residues on proteins, most commonly the thiol group of cysteine. This reaction, a specific type of conjugate addition known as a Michael addition, results in the formation of a stable covalent bond between the drug and its protein target.
This covalent modification can lead to irreversible inhibition of the target protein's function. The strategy of targeted covalent inhibition has gained significant traction in drug discovery because it can offer advantages in potency and duration of action. The acrylamide group is considered a "soft" electrophile, meaning its reactivity is tuned to react efficiently with a nearby, specifically-oriented nucleophile within a binding pocket, thereby minimizing indiscriminate reactions with other biological nucleophiles like glutathione.
Table 2: Reactivity of the 2-Cyano-Acrylamide Moiety
| Feature | Description | Consequence in Biological Systems |
|---|---|---|
| α,β-Unsaturated System | Conjugated C=C and C=O double bonds. | Creates two electrophilic centers (carbonyl carbon and β-carbon). |
| Michael Acceptor | The β-carbon is susceptible to nucleophilic attack. | Allows for conjugate addition (Michael addition) reactions. |
| α-Cyano Group | Electron-withdrawing group. | Increases the electrophilicity and reactivity of the β-carbon. |
| Covalent Bonding | Forms a stable bond with nucleophilic amino acid residues (e.g., Cysteine). | Leads to targeted, often irreversible, inhibition of protein function. |
Rationale for Investigating (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide
The rationale for designing and investigating this compound stems from a molecular hybridization strategy, which combines two pharmacologically important scaffolds to create a new chemical entity with potentially novel or enhanced biological activity. nih.gov This approach leverages the well-established properties of both the indole nucleus and the 2-cyano-acrylamide functional group.
The indole core serves as the "privileged" anchor, providing a versatile framework known to interact with a wide range of biological targets, including kinases, enzymes involved in inflammation, and proteins regulating cell growth. researchgate.netmdpi.com The specific substitution pattern on the indole ring is a critical determinant of target selectivity and potency. While extensive research has focused on derivatives substituted at the 3- and 5-positions of the indole ring, exploring other isomers, such as the 4-position, is a logical step in systematically mapping the structure-activity relationship (SAR) for this class of compounds. nih.govnih.gov
The (E)-2-cyano-acrylamide moiety is incorporated as the reactive "warhead." Its function is to act as a Michael acceptor, enabling the molecule to form a covalent bond with a target protein. nih.gov This covalent mechanism can lead to potent and sustained inhibition. Research on related indole-acrylamide compounds has demonstrated significant potential. For instance, various (E)-2-cyano-3-(1H-indol-3-yl)acrylamide derivatives have been investigated as anti-inflammatory agents and as inhibitors of Tryptophan 2,3-dioxygenase (TDO) for cancer therapy. nih.govnih.gov Similarly, compounds based on the indol-5-yl scaffold are being explored for anti-inflammatory and anticancer properties. evitachem.com
Therefore, the investigation of this compound is driven by the hypothesis that combining the target-binding potential of the indole scaffold with the covalent reactivity of the cyano-acrylamide group will yield a potent bioactive molecule. The specific placement of the acrylamide group at the 4-position of the indole ring represents a systematic exploration of the chemical space to discover new therapeutic agents with potentially unique pharmacological profiles compared to other known isomers.
Integration of Indole and Cyanoacrylamide Pharmacophores
A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov The design of this compound is a clear example of pharmacophore integration, where two well-established bioactive fragments are merged to create a new chemical entity.
The Indole Pharmacophore : The indole ring system is a privileged scaffold in drug discovery. It is a bicyclic aromatic heterocycle that can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. sciforum.net Its structural versatility allows for substitution at multiple positions, enabling fine-tuning of its pharmacological profile. Different positional isomers (e.g., indol-3-yl, indol-5-yl) can lead to vastly different biological activities.
The Cyanoacrylamide Pharmacophore : The 2-cyanoacrylamide group is a key functional moiety that acts as a Michael acceptor. This electrophilic nature allows it to potentially form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. nih.gov The presence of the cyano group enhances the electrophilicity of the double bond and can influence the reversibility of this covalent interaction. This property has been exploited to design both reversible and irreversible enzyme inhibitors, with the 2-cyanoacrylamide moiety often being used as a "warhead" for reversible covalent inhibitors, which may offer advantages in terms of specificity and reduced off-target effects. nih.gov
By combining the indole nucleus with the cyanoacrylamide warhead, medicinal chemists aim to create molecules that use the indole portion for recognition and binding to a target protein, while the cyanoacrylamide part engages in a specific, potentially covalent, interaction that modulates the protein's function. Research on related isomers, particularly (E)-2-cyano-3-(1H-indol-3-yl)acrylamide derivatives, has demonstrated this principle in action, with compounds showing inhibitory activity against various enzymes. nih.govnih.gov
Hypothesis-Driven Design Approaches for Novel Bioactive Entities
The creation of molecules like this compound is rarely a matter of chance; it is typically the result of a hypothesis-driven design process. This rational approach involves forming a scientific hypothesis about how a molecule might interact with a biological target and then synthesizing and testing that molecule to validate the hypothesis. frontiersin.org
One powerful strategy within this framework is molecular hybridization . This involves combining structural fragments from two or more known bioactive compounds. For instance, the compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) was designed based on the hypothesis that combining fragments of the well-known anti-inflammatory drugs indomethacin (which contains an indole core) and paracetamol could yield a new hybrid compound with potent anti-inflammatory activity and a favorable profile. nih.gov This design process led to a molecule that showed significant inhibition of inflammatory mediators like nitrite, IL-1β, and TNFα in macrophage cell lines. nih.gov
This approach often utilizes computational tools, such as pharmacophore modeling and molecular docking, to predict how the designed molecule will fit into the target's binding site. frontiersin.orgresearchgate.net By generating 3D models of the key interaction points, researchers can refine the structure of the new molecule in silico before undertaking its chemical synthesis, streamlining the drug discovery process. researchgate.net The design of this compound follows this logic, hypothesizing that the specific placement of the cyanoacrylamide group at the 4-position of the indole ring will confer a unique biological activity profile compared to its more studied 3-yl and 5-yl counterparts.
Detailed Research Findings
While specific biological data for the indol-4-yl isomer is not extensively reported in the literature, the activity of closely related indol-3-yl derivatives provides valuable insight into the potential of this chemical class. The following tables summarize the reported inhibitory activities of various (E)-2-cyano-3-(1H-indol-3-yl)acrylamide derivatives against different biological targets.
| Compound Name | Target | IC₅₀ (μM) |
|---|---|---|
| (E)-2-cyano-N-(2,3-dihydrobenzo[b] evitachem.comnih.govdioxin-6-yl)-3-(1H-indol-3-yl)acrylamide (Compound 5c) | TDO | 1.25 ± 0.04 |
Data sourced from Bioorganic Chemistry. nih.gov
| Compound Name | Assay | Effect |
|---|---|---|
| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | Nitrite Production Inhibition (J774 Macrophages) | Significant Inhibition |
| Cytokine (IL-1β, TNFα) Inhibition (J774 Macrophages) | Significant Inhibition |
Data sourced from International Journal of Molecular Sciences. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-(1H-indol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-9(12(14)16)6-8-2-1-3-11-10(8)4-5-15-11/h1-6,15H,(H2,14,16)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWINZUSDAFGWNP-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for E 2 Cyano 3 1h Indol 4 Yl Acrylamide and Analogs
Established Synthetic Methodologies
The construction of the title compound and related structures predominantly relies on well-established condensation reactions that are both robust and versatile. These methods allow for the direct coupling of key structural fragments, providing an efficient route to the final product.
The Knoevenagel condensation is a cornerstone reaction in the synthesis of (E)-2-cyano-3-(1H-indol-yl)acrylamide derivatives. nih.gov This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. nih.gov Its reliability and stereoselectivity make it the most widely employed method for synthesizing this class of compounds. researchgate.netevitachem.com
The primary and most direct route to (E)-2-cyano-3-(1H-indol-4-yl)acrylamide involves the condensation of indole-4-carbaldehyde with an appropriate 2-cyanoacetamide (B1669375). In this reaction, the active methylene group of the 2-cyanoacetamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the indole-4-carbaldehyde.
The general reaction scheme is as follows: Indole-4-carbaldehyde is reacted with a selected 2-cyanoacetamide (where R can be hydrogen or various substituents) in the presence of a catalyst. The initial aldol-type addition product readily undergoes dehydration, driven by the formation of a conjugated system, to yield the stable α,β-unsaturated product. nih.gov This synthesis is highly stereoselective, affording the thermodynamically more stable (E)-isomer with high selectivity. researchgate.net The synthesis of related indole-3-yl acrylamides has been successfully achieved using this methodology, demonstrating its applicability to the indole (B1671886) scaffold. nih.govresearchgate.net
The efficiency and yield of the Knoevenagel condensation are highly dependent on the choice of catalyst and reaction conditions. nih.gov A wide array of catalytic systems has been explored for this transformation, ranging from basic catalysts to Lewis acids and heterogeneous catalysts. orientjchem.orgresearchgate.net
Catalytic Systems:
Basic Catalysts: Organic bases such as piperidine, pyridine (B92270), and triethylamine (B128534) are commonly used to facilitate the deprotonation of the active methylene compound, thereby generating the required nucleophile. nih.govorientjchem.org These are often used in stoichiometric or catalytic amounts.
Lewis Acids: Lewis acids like titanium tetrachloride (TiCl₄), often used in combination with a base like pyridine or triethylamine, can activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack. nih.govacs.org
Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, solid catalysts such as zeolites, metal oxides (e.g., Al₂O₃, CaO), and functionalized silica (B1680970) have been employed. orientjchem.orgresearchgate.net These "green" chemistry approaches often involve milder conditions and easier work-up procedures. acgpubs.org
Ionic Liquids: Ionic liquids have been used as both solvents and catalysts, promoting the reaction while offering environmental benefits. orientjchem.org
Reaction Optimization: Optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key variables include the choice of solvent (e.g., ethanol, toluene (B28343), or solvent-free conditions), reaction temperature (ranging from ambient to reflux), and reaction time. nih.govnih.gov For instance, a study on the synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide utilized triethylamine as a catalyst in toluene at 110 °C for 96 hours to achieve a satisfactory yield. nih.gov Microwave-assisted synthesis has also been reported as an effective method to accelerate the reaction, often leading to higher yields in significantly shorter reaction times. nih.govacgpubs.org
| Catalyst System | Solvent | Temperature | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|---|
| Piperidine/Acetic Acid | Benzene (B151609) | 80 °C | 17 h | Classic, effective for indene (B144670) synthesis from related precursors | nih.govacs.org |
| Triethylamine | Toluene | 110 °C | 96 h | Standard organic base, good yields for N-phenylacrylamide derivatives | nih.gov |
| TiCl₄-Pyridine | Dichloromethane | Room Temp | ~17 h | Lewis acid activation, high yield for cyclized derivatives | nih.govacs.org |
| Ammonium Acetate (Microwave) | Ethanol/Water | Microwave Irradiation | Minutes | Rapid, high yield, green chemistry approach | nih.gov |
| Calcium Ferrite (CaFe₂O₄) NPs | Ethanol | Room Temp | 10-30 min | Heterogeneous, magnetically separable, reusable, high yield | orientjchem.org |
While Knoevenagel condensation is the most direct approach, alternative strategies can be envisioned for the synthesis of the title compound and its analogs, particularly when requiring specific functionalities or substitution patterns that may not be compatible with the standard one-pot condensation.
The formation of the acrylamide (B121943) backbone is a critical step. The Doebner-Knoevenagel condensation represents a variation that offers high selectivity for the synthesis of acrylamides. organic-chemistry.orgnih.gov This method involves the reaction of an aldehyde with a malonic acid half-amide (a cyano-substituted version would be required for the target molecule) in the presence of a base. The reaction proceeds through condensation followed by decarboxylation to yield the α,β-unsaturated acrylamide. organic-chemistry.org This approach is noted for its mild reaction conditions (often at ambient temperature), tolerance of a wide array of functional groups, and high stereoselectivity for the (E)-isomer. researchgate.netnih.gov This makes it a powerful tool for synthesizing structurally complex acrylamides that are key components in pharmaceuticals. organic-chemistry.org
In a divergent synthetic plan, the core indole-acrylamide structure could be assembled first, followed by the introduction of the cyano group, or the indole ring could be formed on a pre-existing cyano-acrylamide template.
Introduction of the Cyano Group: The cyano group (-C≡N) is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. fiveable.me While direct cyanation of the double bond of a pre-formed indole-acrylamide is challenging, multi-step sequences are conceivable. For example, transformation of other functional groups, such as a formyl group, at the C2 position of the acrylamide could be a potential, albeit complex, route to introduce the nitrile. nih.gov
Late-Stage Indole Moiety Introduction: A more plausible alternative involves the construction of the indole ring as one of the final steps of the synthesis. For instance, a Knoevenagel-Hemetsberger reaction sequence could be employed. rsc.org This would involve an initial Knoevenagel condensation between an appropriate ortho-nitro-substituted benzaldehyde (B42025) and a cyanoacetamide. The resulting nitro-aryl-cyano-acrylamide could then undergo a reductive cyclization (e.g., the Hemetsberger process) to form the indole ring. Numerous other named reactions for indole synthesis exist, such as the Fischer, Madelung, or Larock syntheses, which could potentially be adapted to build the indole ring onto a precursor already containing the functionalized acrylamide side chain. mdpi.comorganic-chemistry.org
| Strategy | Key Reaction | Starting Materials | Description | Advantages/Disadvantages |
|---|---|---|---|---|
| Direct Condensation | Knoevenagel Condensation | Indole-4-carbaldehyde, 2-Cyanoacetamide | A one-step formation of the C=C bond connecting the two main fragments. | Adv: Convergent, atom-economical, high E-selectivity. Disadv: Requires availability of substituted starting materials. |
| Late-Stage Indole Formation | Hemetsberger Indole Synthesis (example) | 2-Nitrobenzaldehyde derivative, 2-Cyanoacetamide | First, form the substituted acrylamide via Knoevenagel, then perform a reductive cyclization to create the indole ring. | Adv: Allows for diversification of the indole core late in the synthesis. Disadv: Multi-step, potentially lower overall yield. |
Alternative Synthetic Routes for Related Indole-Acrylamides
Post-Synthetic Modifications and Functionalization
Post-synthetic modification is a powerful tool for creating a diverse library of analogs from a common scaffold, allowing for the fine-tuning of properties.
The indole nucleus of this compound offers several sites for derivatization. Modifications can be targeted at the nitrogen atom (N-1) or the benzene ring portion of the indole. For instance, N-alkylation or N-arylation can be achieved to introduce various substituents. Furthermore, electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, can be employed to functionalize the benzene ring, leading to a wide array of substituted indole derivatives. These modifications can influence the electronic properties and steric profile of the molecule.
The acrylamide side chain is another key area for structural diversification. The amide nitrogen can be substituted with various alkyl, aryl, or heterocyclic groups. nih.gov These modifications are often achieved by synthesizing the corresponding 2-cyano-N-substituted-acetamide intermediate, followed by a Knoevenagel condensation with an appropriate indole-carbaldehyde. nih.govmdpi.com This approach allows for the introduction of a wide range of functionalities, which can significantly impact the compound's biological and physicochemical properties.
Additionally, the cyano group on the acrylamide moiety can participate in various chemical transformations. For example, it can be hydrolyzed to a carboxylic acid or an amide, or it can undergo addition reactions with nucleophiles. The double bond of the acrylamide can also be a site for reactions such as hydrogenation or cycloadditions.
The double bond in the acrylamide side chain of this compound introduces the possibility of E/Z isomerism. The "E" configuration is typically the thermodynamically more stable and often the desired isomer in synthetic procedures like the Knoevenagel condensation. Achieving stereochemical control is crucial as different stereoisomers can exhibit distinct biological activities. While the Knoevenagel condensation often favors the formation of the E-isomer, reaction conditions can be optimized to maximize its yield. In cases where a mixture of isomers is obtained, chromatographic techniques are employed for their separation.
Advanced Synthetic Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole derivatives. nih.govresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. researchgate.netorganic-chemistry.org This is attributed to the efficient and uniform heating of the reaction mixture. The synthesis of various indole-based compounds has been successfully achieved using microwave technology, suggesting its applicability to the synthesis of this compound and its analogs. tandfonline.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Energy Efficiency | Lower | Higher |
| Product Yield | Variable | Often higher |
| Side Reactions | More prevalent | Reduced |
Green chemistry principles are increasingly being incorporated into the synthesis of pharmacologically relevant molecules to minimize environmental impact. For the synthesis of indole-acrylamide derivatives, this can involve the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free reaction conditions. researchgate.net For instance, Knoevenagel condensation reactions for similar structures have been successfully carried out in aqueous media, which simplifies the work-up procedure and avoids the use of volatile organic solvents. researchgate.net The goal is to develop synthetic routes that are not only efficient but also sustainable.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-cyano-N-substituted-acetamide |
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd of E 2 Cyano 3 1h Indol 4 Yl Acrylamide Derivatives
Positional Isomerism and Substituent Effects on Biological Activity
The biological activity of indolyl acrylamide (B121943) derivatives is exquisitely sensitive to the placement and nature of substituents on the indole (B1671886) ring, as well as the point of attachment of the acrylamide moiety itself.
Impact of Indole Attachment Position (e.g., 4-yl vs. 3-yl vs. 5-yl)
The position at which the cyanoacrylamide group is attached to the indole ring is a critical determinant of biological activity. The 3-yl isomer, (E)-2-Cyano-3-(1H-indol-3-yl)acrylamide, has been extensively studied as a scaffold for various therapeutic targets. For instance, a series of derivatives based on this isomer were designed as inhibitors of Tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in cancer immune evasion. nih.gov One lead compound from this series demonstrated an IC50 value of 1.25 µM. nih.gov This scaffold was also identified as a hit for CRTh2 receptor antagonists in a high-throughput screening campaign. nih.gov Furthermore, a hybrid molecule incorporating the indol-3-yl acrylamide structure was developed based on fragments of indomethacin (B1671933) and paracetamol to create a novel anti-inflammatory agent. mdpi.com
In contrast, studies on other isomers reveal differing activity profiles. For a series of cysteinyl leukotriene 1 (CysLT1) receptor antagonists, substitution at the 4-position of the indole ring was found to be the least favorable for activity. researchgate.net The 5-yl isomer, (E)-2-cyano-3-(1H-indol-5-yl)acrylamide, is another key derivative, with its unique structure contributing to distinct chemical properties and biological interactions. evitachem.com Research on HCV replication inhibitors also highlighted the importance of the attachment position, with derivatives of (E)-N-(4-tert-butylphenyl)-3-(5-cyano-1H-indol-3-yl)-2-methylacrylamide showing promise. dongguk.edu This underscores that the spatial orientation of the acrylamide side chain relative to the indole nitrogen significantly influences how the molecule fits into a biological target's binding site.
Interactive Data Table: Effect of Indole Attachment Position on Biological Activity
| Indole Position | Derivative Class | Target | Key Finding | Reference |
| 3-yl | (E)-2-cyano-3-(1H-indol-3-yl) acrylamide | TDO | Lead compound IC50 = 1.25 µM | nih.gov |
| 3-yl | (E)-2-cyano-3-(1H-indol-3-yl)acrylamide | CRTh2 Receptor | Identified as a hit scaffold | nih.gov |
| 3-yl | (E)-N-phenyl-3-(1H-indol-3-yl)acrylamide | Inflammation | Hybrid of indomethacin/paracetamol | mdpi.com |
| 4-yl | 3-Substituted 1H-indole-2-carboxylic acids | CysLT1 Receptor | Least favorable position for activity | researchgate.net |
| 5-yl | (E)-2-cyano-3-(1H-indol-5-yl)acrylamide | General | Distinct chemical/biological properties | evitachem.com |
Substitutions on the Indole Ring
Modifying the indole ring with various substituents is a classic strategy to fine-tune the pharmacological profile of a lead compound. For CysLT1 antagonists, halogen substitutions proved significant; fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, the position of these substituents was crucial, with substitution at the 7-position being the most favorable, while the 4-position was least effective. researchgate.net Methoxy group substitutions were also beneficial, particularly at the 7-position. researchgate.net
In the context of HCV replication inhibitors, N-substitution on the indole ring was explored. An N-acetyl substitution on a 5-cyanoindole (B20398) acrylamide analog resulted in the most potent antiviral activity in the series, with an EC50 of 0.98 µM and a selectivity index of 41.6. dongguk.edu This highlights that modifications at the indole nitrogen can significantly impact potency and drug-like properties.
Interactive Data Table: Effect of Indole Ring Substituents on Biological Activity
| Substitution Site | Substituent | Derivative Class | Target | Effect | Reference |
| Indole Ring | Fluorine | CysLT1 Antagonists | CysLT1 Receptor | More potent than Chlorine | researchgate.net |
| Position 7 | Methoxy | CysLT1 Antagonists | CysLT1 Receptor | Most favorable position | researchgate.net |
| Position 4 | Various | CysLT1 Antagonists | CysLT1 Receptor | Least favorable position | researchgate.net |
| N1-position | Acetyl group | 5-cyanoindole acrylamides | HCV Replication | Most potent in series (EC50=0.98 µM) | dongguk.edu |
Modifications to the Cyano Group and Amide Linkage
The 2-cyanoacrylamide moiety is a key feature of these molecules, acting as a Michael acceptor that can form reversible covalent bonds with cysteine residues in target proteins, a mechanism exploited in the design of TAK1 inhibitors. nih.govnih.gov The reactivity of this "warhead" can be tuned; converting an irreversible warhead to a reversible one can limit off-target binding and improve safety. nih.gov
The amide linkage also offers a site for modification. A wide range of N-substituted acrylamide derivatives have been synthesized, including N-phenyl, N-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl), and N-(4-tert-butylphenyl) analogs. nih.govdongguk.edu These substitutions can dramatically alter the compound's properties by introducing new points of interaction with the target protein and modifying physicochemical characteristics like solubility. The N-cyano sulfilimine group has also been explored as a potential bioisostere for the amide bond, offering a different geometric and electronic profile while maintaining biological activity. rsc.org The versatility of the cyanoacetyl and acrylamide groups makes them highly reactive and useful precursors for synthesizing a wide variety of heterocyclic compounds. researchgate.netmdpi.comresearchgate.net
Conformational Analysis and Geometrical Isomerism
Influence of (E)-Configuration on Molecular Interactions
The "(E)" designation in the compound's name refers to the entgegen (opposite) configuration of the highest-priority substituents across the carbon-carbon double bond, resulting in a trans geometry. This specific stereochemistry is crucial for biological activity. evitachem.com The rigid (E)-configuration locks the molecule into a specific spatial arrangement, orienting the indole ring and the cyano-amide portion in a defined relationship. This pre-organization can reduce the entropic penalty of binding to a receptor and ensure that key interaction points are correctly positioned. Studies on other classes of bioactive molecules have consistently shown that E/Z isomerism can lead to significant differences in biological activity, efficacy, and toxicity. researchgate.netnih.govnih.gov For example, in one series of inhibitors, the E-isomer was found to be more potent than the corresponding Z-isomer, demonstrating the importance of this geometric constraint for optimal molecular interactions.
Planarity and π-π Stacking Interactions
The structure of (E)-2-Cyano-3-(1H-indol-yl)acrylamide derivatives features a planar indole ring system. evitachem.com This planarity, combined with the conjugated system of the acrylamide side chain, creates an extended π-system. This structural feature is highly conducive to π-π stacking interactions, a type of non-covalent interaction that is crucial for the stabilization of protein-ligand complexes.
Molecular Hybridization and Bioisosteric Strategies in the Design of (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide Derivatives
The development of derivatives based on the (E)-2-cyano-3-(1H-indol-yl)acrylamide scaffold frequently employs advanced medicinal chemistry strategies such as molecular hybridization and bioisosteric replacement to enhance therapeutic efficacy and optimize pharmacokinetic properties. nih.govmdpi.com Molecular hybridization involves the covalent linking of two or more distinct pharmacophores, or fragments from different bioactive molecules, to create a single hybrid compound with potentially synergistic or additive biological activities. mdpi.comnih.gov This approach aims to address multiple targets, improve affinity, or overcome drug resistance.
Bioisosteric replacement is a strategy used to modify a lead compound by substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new compound with improved biological activity or reduced toxicity. nih.govnih.gov This technique is crucial for fine-tuning the steric, electronic, and lipophilic properties of a molecule to enhance its interaction with a biological target. nih.govnih.gov For instance, the acrylamide moiety itself can be a target for bioisosteric replacement to create novel targeted covalent inhibitors. nih.gov These design principles are instrumental in the rational development of novel indole acrylamide derivatives for various therapeutic applications. researchgate.netdongguk.edu
Design Principles Based on Known Bioactive Scaffolds
A key strategy in the design of novel therapeutic agents is the hybridization of molecular fragments from existing drugs with well-established biological activity. nih.gov This approach leverages the known pharmacophores of clinically relevant drugs to create new chemical entities with improved or novel mechanisms of action.
A prominent example of this strategy is the development of the hybrid compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), which was designed by combining structural elements of two widely used drugs: indomethacin (an anti-inflammatory agent) and paracetamol (an analgesic and antipyretic). mdpi.comnih.gov The design rationale was to incorporate the indole core, a key pharmacophore in indomethacin, with the N-phenylacetamide fragment from paracetamol. nih.govmdpi.com This molecular hybridization aimed to create a new compound with potent anti-inflammatory properties and potentially a better safety profile compared to traditional anti-inflammatory drugs. nih.gov
The indole scaffold is a "privileged" structure in medicinal chemistry, known for its presence in a wide array of compounds targeting various biological pathways, particularly in cancer research. researchgate.net The nitrogen atom within the indole ring can form crucial hydrogen bonds with biological targets, enhancing the compound's activity. researchgate.net Similarly, the 2-cyano-3-phenylacrylamide (B1607073) structure is a known scaffold found in drugs like Entacapone, a selective catechol O-methyltransferase (COMT) inhibitor. researchgate.net
By combining these known bioactive scaffolds, researchers aim to modulate the activity of multiple targets. For example, the ICMD-01 hybrid was investigated for its ability to inhibit cyclooxygenase (COX) enzymes, a target of indomethacin, while exploring its broader immunomodulatory effects. mdpi.comnih.gov This strategy of combining established pharmacophores serves as a powerful tool for generating novel derivatives with enhanced therapeutic potential.
| Parent Bioactive Scaffold/Drug | Key Pharmacophore | Resulting Hybrid Fragment | Targeted Biological Activity |
|---|---|---|---|
| Indomethacin | Indole Ring | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Anti-inflammatory, Immunomodulatory mdpi.comnih.gov |
| Paracetamol | N-phenylacetamide | ||
| General Indole Derivatives | Indole Scaffold | Substituted Indole Acrylamides | Anticancer (IMPDH, TDO Inhibition), Antiviral (HCV) researchgate.netdongguk.edunih.gov |
| Caffeic Acid / Entacapone | 2-Cyano-3-phenylacrylamide |
Fragment-Based Drug Design Integration
Fragment-Based Drug Design (FBDD) is a rational drug design strategy that complements molecular hybridization. FBDD involves identifying small chemical fragments that bind weakly but efficiently to a specific site on a biological target. nih.gov These fragments are then optimized and linked together or grown to produce a lead compound with higher affinity and potency.
In the context of (E)-2-cyano-3-(1H-indol-yl)acrylamide derivatives, FBDD planning was utilized in the conceptualization of the hybrid molecule ICMD-01. nih.gov The design was based not only on combining the entire scaffolds of indomethacin and paracetamol but also on considering the specific fragments responsible for their activity and how they might interact with the topographic regions of target enzymes like cyclooxygenases (COX). mdpi.comnih.gov
The process involves:
Fragment Identification : The indole moiety from indomethacin and the N-phenylacetamide fragment from paracetamol were identified as the core fragments. nih.govnih.gov
Scaffold Selection : The cyano-acrylamide group was chosen as a suitable linker or core scaffold. This group is not merely a passive linker; its electrophilic nature and defined geometry are critical for biological activity and covalent interactions with certain enzyme residues. nih.gov
Molecular Assembly : The fragments were assembled through a convergent synthesis, typically involving an amidation reaction followed by a Knoevenagel-type condensation, to yield the final hybrid molecule. mdpi.comnih.gov
This FBDD approach allows for a more controlled and rational exploration of chemical space. By starting with fragments known to bind to the target, the resulting larger molecules are more likely to have favorable interactions. This integration of FBDD with hybridization strategies represents a powerful methodology for developing novel inhibitors, such as those targeting enzymes like inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) or tryptophan 2,3-dioxygenase (TDO), where specific indole-based fragments have shown promising activity. researchgate.netnih.gov
Following a comprehensive search of scientific literature, there is no specific published research data available for the biological activities of This compound corresponding to the sections and subsections of the requested article outline.
The existing preclinical research on anti-inflammatory and antiproliferative mechanisms has focused on other isomers and derivatives of this compound class, most notably those containing the indol-3-yl and indol-5-yl moieties.
Due to the strict requirement to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the requested article with scientifically accurate and verifiable information for the following outlined sections:
Biological Activities and Mechanistic Investigations of E 2 Cyano 3 1h Indol 4 Yl Acrylamide in Pre Clinical Models
Antiproliferative and Anti-Cancer Mechanisms
Molecular Target Identification and Validation
Enzyme Inhibition
Protein Kinase Inhibition (e.g., EGFR, Tyrosine Kinases)
While direct studies on (E)-2-cyano-3-(1H-indol-4-yl)acrylamide are limited, the broader class of acrylamide (B121943) and indole (B1671886) derivatives has been investigated for protein kinase inhibition. For instance, certain acrylamide-quinoxaline derivatives have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase involved in cancer progression. researchgate.net Second-generation covalent EGFR inhibitors often feature an acrylamide "warhead" that forms a covalent bond with a cysteine residue in the ATP-binding site of the receptor, leading to irreversible inhibition. researchgate.net
Research into novel quinoxaline (B1680401) derivatives bearing an acrylamide moiety has identified compounds with moderate to potent inhibitory activity against EGFR, including mutant forms resistant to first-generation inhibitors. researchgate.net Although specific IC50 values for this compound are not available in the reviewed literature, the data from related compounds suggest that the cyano-acrylamide scaffold is a viable pharmacophore for targeting tyrosine kinases.
Table 1: EGFR Inhibitory Activity of Related Acrylamide Derivatives
| Compound Class | Specific Derivative Example | Target | Potency (IC50) | Reference |
|---|---|---|---|---|
| Acrylamide-Quinoxaline | Compound 3 (from reference) | EGFR | Moderate Inhibition | researchgate.net |
Topoisomerase Inhibition
The potential for this compound to act as a topoisomerase inhibitor has not been extensively documented in publicly available research. However, other heterocyclic compounds have been explored for this activity. For example, a series of tetrahydrobenzo[b]thiophene derivatives were designed as dual inhibitors of topoisomerase I and II. researchgate.net These compounds were hypothesized to function through DNA intercalation. While structurally distinct from the indole-based acrylamide, this highlights the broad interest in identifying novel heterocyclic scaffolds for targeting these essential enzymes. Without direct experimental data, the topoisomerase inhibitory activity of this compound remains speculative.
Sirtuin (e.g., SIRT5) Inhibition
Specific inhibitory data for this compound against sirtuins, including SIRT5, is not currently available. The exploration of sirtuin inhibitors is an active area of research, with various chemical scaffolds being investigated for their potential to modulate the activity of these NAD+-dependent deacetylases.
Carbonic Anhydrase Inhibition
The cyanoacrylamide moiety has been incorporated into molecules designed as carbonic anhydrase (CA) inhibitors. Specifically, benzenesulfonamide (B165840) derivatives featuring cyanoacrylamide groups have been shown to be low nanomolar or even subnanomolar inhibitors of tumor-associated CA isoforms IX and XII. researchgate.net These enzymes play a crucial role in pH regulation and are often overexpressed in cancer cells, making them attractive therapeutic targets. A study on sulfamated 2-ethylestra compounds also highlighted their interaction with CA II and a CA IX mimic, demonstrating isoform-specific binding. researchgate.net This suggests that the acrylamide scaffold, in combination with other structural features, can be tailored to achieve potent and selective inhibition of carbonic anhydrases.
Table 2: Carbonic Anhydrase Inhibition by Related Compound Classes
| Compound Class | Target Isoform(s) | Potency | Reference |
|---|---|---|---|
| Benzenesulfonamide-cyanoacrylamides | CA IX, CA XII | Low nM to sub-nM | researchgate.net |
Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) is a key mechanism for many therapeutic agents. While direct evidence for this compound is scarce, related compounds have been studied in this context. For example, the anti-apoptotic proteins of the Bcl-2 family are important targets for PPI modulation in cancer therapy. nih.govuni.lu Paeoniflorin, a natural product, has been shown to induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins Bax and caspase-3. nih.gov This demonstrates the principle of modulating Bcl-2 family interactions to achieve a therapeutic effect. The potential for this compound to engage in similar interactions warrants further investigation.
Tubulin Polymerization Inhibition
A significant body of evidence suggests that indole derivatives can act as inhibitors of tubulin polymerization. nih.govnih.gov These agents often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net While specific data for the 4-yl-indole isomer is not provided, the general class of 3-indolyl-phenylmethanones and related structures have shown potent antimitotic activity through this mechanism. nih.gov The structural similarities suggest that this compound may also interact with the colchicine binding site.
Table 3: Tubulin Polymerization Inhibition by Indole Derivatives
| Compound Class | Proposed Binding Site | Cellular Effect | Reference |
|---|---|---|---|
| 3-Indolyl-phenylmethanones | Colchicine site on β-tubulin | G2/M cell cycle arrest, apoptosis | nih.gov |
| 2,4,5-substituted pyrimidines | Tubulin polymerization inhibition | Antimitotic activity | nih.gov |
Receptor Modulation (e.g., Estrogen Receptor)
The indole scaffold is a common feature in molecules that modulate various receptors. A study focused on the evolution of novel tricyclic antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) started from a hit compound identified as (E)-2-(3-(3-((3-Bromophenyl)amino)-2-cyano-3-oxoprop-1-en-1-yl)-1H-indol-1-yl)acetic acid. nih.gov This demonstrates that the (E)-2-cyano-3-(1H-indol-3-yl)acrylamide scaffold can serve as a basis for developing receptor antagonists. However, there is no specific preclinical data available in the reviewed literature to suggest that this compound directly modulates the estrogen receptor.
Modulation of Key Signaling Pathways (e.g., NFkB/PI3/Akt/mTOR pathway)
While direct studies on this compound are limited, the broader class of indole compounds has been extensively studied for its ability to modulate critical cellular signaling pathways implicated in cancer and inflammation. nih.govnih.gov Indole derivatives, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. nih.govurotoday.com This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. nih.gov
Indole compounds can exert their effects by targeting key nodes within this pathway. For instance, they have been observed to inhibit the activation of Akt and the downstream transcription factor NF-κB. nih.gov The NF-κB signaling pathway is crucial for inflammatory responses and cell survival, and its inhibition is a key mechanism for the anti-inflammatory and anti-cancer effects of many compounds. nih.gov The modulation of the PI3K/Akt/mTOR/NF-κB signaling network by indole derivatives is believed to contribute to their ability to inhibit cancer cell invasion, angiogenesis, and reverse the epithelial-to-mesenchymal transition (EMT) phenotype, which is associated with metastasis and drug resistance. nih.govnih.gov However, specific investigations are required to determine if this compound exerts its biological effects through similar modulation of these key signaling cascades.
Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is a cellular mechanism that can be harnessed for therapeutic effects, particularly in cancer therapy, by inducing oxidative stress and subsequent cell death in malignant cells. Currently, there is a lack of specific research findings detailing the capacity of this compound to induce ROS generation in pre-clinical models. Further investigation is necessary to ascertain whether this specific compound or related indole-acrylamide derivatives possess pro-oxidant properties that could contribute to potential cytotoxic or other biological activities.
Other Potential Biological Activities (Based on Indole-Acrylamide Scaffold)
The indole-acrylamide scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities. nih.gov The following sections explore potential therapeutic applications based on activities reported for compounds sharing this core structure.
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
The indole-acrylamide framework is a promising scaffold for the development of novel antimicrobial agents.
Antibacterial Activity: Derivatives based on the indolyl acrylamide scaffold have demonstrated efficacy against multidrug-resistant bacteria. nih.gov For example, certain compounds have shown notable activity against Acinetobacter baumannii strains that are resistant to common antibiotics. nih.gov Similarly, the related indole-acrylonitrile scaffold has yielded derivatives with significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com The mechanism of action for some indole derivatives has been linked to the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division. nih.gov
| Compound Scaffold | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Indolyl Acrylamide (Compound 11c) | A. baumannii BAA ATCC 747 | 20.4 | nih.gov |
| Indolyl Acrylamide (Compound 11c) | XDR A. baumannii A-564 | 61.3 | nih.gov |
| Indole-Acrylonitrile (Compound 2i) | S. aureus ATCC 6538 | 8-16 | mdpi.com |
| Indole-Acrylonitrile (Compound 2i) | S. epidermis PMC 2118 | 8-16 | mdpi.com |
| Indole-Acrylonitrile (Compound 2x) | Clinical S. aureus isolates | 16 | mdpi.com |
Antifungal Activity: The acrylamide portion of the scaffold has been incorporated into molecules exhibiting antifungal properties. Studies on various acrylamide derivatives have reported activity against several plant pathogenic fungi, including Phomopsis sp., Sclerotinia sclerotiorum, and Botrytis cinerea. researchgate.netntu.edu.sg One derivative, compound 6b, was found to disrupt the cell membrane integrity of the fungus, leading to the inhibition of mycelial growth. ntu.edu.sgntu.edu.sg
Antiviral Activity: The indole-acrylamide scaffold has been identified as a valuable starting point for the development of potent antiviral agents, particularly against the Hepatitis C Virus (HCV). dongguk.edu Numerous derivatives have been synthesized and shown to inhibit HCV replication in cell-based assays. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring, such as a cyano group at the 5-position, can significantly enhance antiviral potency. dongguk.edunih.gov
| Compound Scaffold/Derivative | Activity | Value | Reference |
|---|---|---|---|
| 5-cyanoindole (B20398) acrylamide (13c) | Anti-HCV (EC₅₀) | 0.98 µM | dongguk.edu |
| Cytotoxicity (CC₅₀) | 40.74 µM | ||
| Indole 2-methacrylate analog (16) | Anti-HCV (EC₅₀) | 1.1 µM | nih.gov |
| Cytotoxicity (CC₅₀) | 61.6 µM | ||
| Indole-based HIV-1 inhibitor (43) | Anti-HIV-1 (EC₅₀) | 4.0 nM | nih.gov |
| Cytotoxicity (CC₅₀) | 200 µM |
Neurobiological Activity (e.g., Serotonin (B10506) Receptor Ligand Potential)
The indole nucleus is a core component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). nih.gov Consequently, indole-based scaffolds are frequently explored for their potential to interact with serotonin receptors, which are implicated in a wide range of neuropsychiatric disorders. nih.govnih.gov Studies have shown that various indole derivatives can exhibit significant affinity for serotonin 5-HT1A and 5-HT2A receptors. nih.gov The indole moiety typically penetrates deep into a hydrophobic pocket of the receptor, forming key interactions that determine binding affinity. nih.gov This inherent property suggests that compounds based on the indole-acrylamide scaffold could be investigated as potential ligands for serotonin receptors, with possible applications in mood, cognitive, or anxiety disorders.
Antidiabetic Potential
A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes like α-amylase. nih.govnih.gov The indole scaffold has been the basis for the synthesis of numerous compounds with potent α-amylase inhibitory activity. researchgate.net Various classes of indole derivatives, including indole hydrazones, indole carbohydrazides, and thiazolidinone-based indoles, have demonstrated significant inhibition of this enzyme, with some compounds showing potency comparable to the standard drug, acarbose. nih.govresearchgate.netcapes.gov.br These findings indicate that the indole-acrylamide scaffold represents a promising framework for designing novel α-amylase inhibitors for potential use in managing diabetes. nih.gov
| Compound Scaffold | α-Amylase Inhibition (IC₅₀) | Standard (Acarbose IC₅₀) | Reference |
|---|---|---|---|
| Indole carbohydrazide (B1668358) (Compound 25) | 9.28 ± 0.153 µM | 8.78 ± 0.16 µM | capes.gov.br |
| Indole carbohydrazide (Compound 22) | 9.79 ± 0.43 µM | 8.78 ± 0.16 µM | capes.gov.br |
| Indole hydrazone (Compound 13) | 1.66 ± 0.09 µM | 1.05 ± 0.29 µM | researchgate.net |
| Thiazolidinone-based Indole (Compound 1) | 1.50 ± 0.05 µM | 7.80 ± 0.20 µM | nih.gov |
| Indole derivative (General) | 3.80 to 47.50 µM | 12.28 µM | nih.gov |
Due to the highly specific nature of the subject, "this compound," and the strict requirement to only include information pertaining to this exact molecule, we were unable to locate specific computational and theoretical studies such as molecular docking simulations or Quantitative Structure-Activity Relationship (QSAR) modeling for this particular isomer.
Scientific literature and available data focus on related isomers, most notably (E)-2-Cyano-3-(1H-indol-3-yl)acrylamide and (E)-2-Cyano-3-(1H-indol-5-yl)acrylamide, detailing their interactions with various biological targets. However, in adherence to the instructions to exclude any information not directly related to the specified compound, an article on the computational and theoretical studies of this compound cannot be generated at this time.
Further research dedicated specifically to the 4-yl isomer is required to provide the detailed analysis requested in the outline.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, offering a lens into its electronic structure, stability, and reactivity from a theoretical standpoint.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide, DFT calculations would be instrumental in mapping its electronic landscape.
Key parameters typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity.
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, one would expect negative potential (electron-rich zones) around the cyano and carbonyl groups, and positive potential (electron-poor zones) near the amide and indole (B1671886) N-H protons. These insights are crucial for predicting how the molecule might interact with biological targets.
Table 1: Hypothetical DFT-Derived Electronic Properties (Note: The following data is illustrative of typical results from DFT calculations and is not based on published experimental data for this specific compound.)
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.1 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |
Conformational Analysis and Energetic Profiles
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve calculating the energy associated with different spatial arrangements, particularly rotations around its single bonds.
By performing a systematic scan of the potential energy surface, researchers can identify the most stable, low-energy conformations. This analysis would reveal the preferred orientation of the indole ring relative to the acrylamide (B121943) moiety. The resulting energetic profiles would show the energy barriers that must be overcome for the molecule to transition between different conformations, providing a measure of its structural flexibility. This information is vital for understanding how the molecule might adapt its shape to fit into the binding site of a protein.
Molecular Dynamics Simulations
While quantum calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is particularly valuable for studying how a potential drug molecule, or ligand, interacts with a biological target, such as a protein. General studies on indole derivatives have utilized MD simulations to validate docking results and assess the stability of ligand-protein complexes. tandfonline.combohrium.com
Investigation of Ligand-Protein Complex Stability and Dynamics
In a typical MD simulation study, this compound would first be placed into the binding site of a target protein using molecular docking. The resulting complex would then be subjected to simulation over a period of nanoseconds to microseconds.
The stability of the ligand within the binding pocket is a key output of such simulations. This is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms over time relative to their initial position. A low and stable RMSD value suggests that the ligand maintains a consistent binding mode. Conversely, a high or fluctuating RMSD might indicate an unstable interaction. The flexibility of different parts of the protein can also be monitored through Root Mean Square Fluctuation (RMSF) calculations.
Elucidation of Dynamic Interaction Networks
MD simulations provide a detailed, time-resolved map of the interactions between the ligand and the protein. This goes beyond the static picture provided by docking to reveal the dynamic network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.
For this compound, one would anticipate that the amide and indole N-H groups could act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen of the cyano group could act as hydrogen bond acceptors. The indole ring itself could participate in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the protein's binding site. Analyzing the persistence and geometry of these interactions throughout the simulation provides crucial insights into the determinants of binding affinity and selectivity. Such analyses are vital for the rational design of more potent and specific inhibitors based on the indole acrylamide scaffold. nih.gov
Future Research Directions and Translational Perspectives Pre Clinical Focus
Development of Advanced Synthetic Strategies for Complex Analogs
The foundational synthesis of (E)-2-cyano-3-(1H-indol-yl)acrylamide derivatives typically relies on the Knoevenagel condensation, a reliable method for forming the characteristic carbon-carbon double bond. evitachem.comnih.gov This reaction involves condensing an indole (B1671886) carbaldehyde with a cyanoacetamide derivative, often under basic catalysis. mdpi.commdpi.com While effective for producing the core scaffold, future efforts must focus on more advanced and diverse synthetic methodologies to generate complex analogs for comprehensive screening.
Future synthetic strategies should include:
Combinatorial Chemistry: Employing high-throughput synthesis techniques to rapidly generate large libraries of analogs with diverse substitutions on the indole ring and the acrylamide (B121943) moiety.
Green Chemistry Approaches: Developing more environmentally benign synthetic routes, such as using aqueous polyethylene (B3416737) glycol as a reaction medium, to improve the sustainability of analog production. connectjournals.com
Multicomponent Reactions: Designing one-pot reactions that combine multiple starting materials to efficiently construct complex and novel molecular architectures based on the acrylamide scaffold.
Late-Stage Functionalization: Developing methods to selectively modify the core structure in the final steps of the synthesis, allowing for the introduction of a wide range of functional groups to fine-tune biological activity.
Discovery of Novel Molecular Targets and Pathways
Research into analogs of (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide has revealed a remarkable polypharmacology, with derivatives showing activity against a range of biological targets. A critical future direction is to identify the specific molecular targets and pathways modulated by the indol-4-yl isomer.
Known targets for related compounds include:
Tryptophan 2,3-dioxygenase (TDO): An indol-3-yl derivative was identified as an inhibitor of TDO, an enzyme implicated in tumor immune evasion, highlighting its potential in cancer immunotherapy. nih.gov
Hepatitis C Virus (HCV) Replication: A series of indole acrylamide derivatives were evaluated for their ability to inhibit HCV replication. dongguk.edu
Inflammatory Enzymes and Pathways: Related phenylacrylamide compounds have been investigated for their modulation of inflammatory mediators, with molecular docking studies suggesting potential interactions with targets like COX-2, 5-LOX, and iNOS. nih.govresearchgate.net
Tyrosinase: Certain (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have demonstrated potent inhibitory activity against tyrosinase, an enzyme involved in melanogenesis, suggesting applications in treating hyperpigmentation disorders. nih.gov
Deubiquitinases (DUBs): A library of 2-cyano-3-acrylamide small molecules was screened for activity against DUBs, which are key regulators of inflammatory responses, with implications for treating infectious diseases. nih.gov
Future research must employ unbiased, large-scale screening methods such as thermal proteome profiling and activity-based protein profiling to deconstruct the target landscape of this compound and uncover novel, therapeutically relevant molecular interactions.
Expansion of Structure-Activity Relationship Data
A systematic evaluation of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic properties of this compound. Previous SAR studies on related indole acrylamides have shown that modifications to the indole ring, the amide group, and N-substitutions can significantly impact biological activity and cytotoxicity. dongguk.edu For instance, the addition of a 5-cyano group to the indole ring and an N-acetyl substitution enhanced antiviral activity against HCV. dongguk.edu
A comprehensive SAR campaign for the indol-4-yl scaffold is required. This would involve the synthesis and screening of analogs to probe the effects of various structural modifications.
Table 1: Illustrative SAR Exploration Plan for this compound Analogs
| Modification Site | Type of Modification | Rationale | Desired Outcome |
| Indole Ring | Substitution (e.g., -F, -Cl, -OCH₃) at positions 1, 2, 5, 6, 7 | Modulate electronics, lipophilicity, and steric interactions with the target binding pocket. | Increased potency, improved selectivity. |
| Acrylamide N-substituent | Introduction of various aryl, heteroaryl, and alkyl groups | Explore new interactions with the target protein and modify pharmacokinetic properties. | Enhanced target engagement, improved solubility. |
| Cyano Group | Bioisosteric replacement (e.g., tetrazole, carboxylate) | Investigate the importance of the cyano group as a hydrogen bond acceptor or electrophile. | Retain potency while potentially improving metabolic stability. |
| Acrylamide Backbone | Introduction of methyl or other small groups at the α-position | Alter the conformation and reactivity of the Michael acceptor system. | Modulate target binding and reduce off-target reactivity. |
This table is illustrative and represents a potential strategy for systematic analog development.
Investigation of Synergistic Effects with Existing Therapeutic Agents
The potential for combination therapy represents a significant translational perspective. By pairing this compound or its optimized derivatives with existing drugs, it may be possible to achieve synergistic effects, overcome drug resistance, or reduce effective doses.
A compelling precedent exists for this approach. A derivative of (E)-2-cyano-3-(1H-indol-3-yl)acrylamide, acting as a TDO inhibitor, demonstrated significant synergy with a PD-1/PD-L1 inhibitor both in vitro and in a hepatocellular carcinoma allograft model. nih.gov This finding strongly supports the investigation of the indol-4-yl compound in combination with other cancer immunotherapies.
Future pre-clinical studies should explore synergistic combinations in relevant disease contexts:
Oncology: Combining with checkpoint inhibitors (anti-PD-1, anti-CTLA-4), targeted therapies (e.g., EGFR inhibitors), or conventional chemotherapeutic agents. nih.govresearchgate.net
Inflammatory Diseases: Co-administration with standard-of-care anti-inflammatory drugs to assess potential for enhanced efficacy. nih.gov
Infectious Diseases: Investigating synergy with antiviral or antibacterial agents to enhance pathogen clearance. nih.gov
Exploration in Diverse Pre-Clinical Disease Models
To fully understand the therapeutic potential of this compound, its efficacy must be evaluated across a diverse range of pre-clinical disease models. The varied biological activities of its analogs suggest that its utility may span multiple therapeutic areas.
Table 2: Potential Pre-Clinical Models for Efficacy Testing
| Therapeutic Area | Pre-Clinical Model | Rationale for Use |
| Oncology | Hepa1-6 hepatocellular carcinoma allograft model nih.gov | To evaluate efficacy as an immunotherapy, potentially in combination with checkpoint inhibitors. |
| Human cancer cell lines (A549, HCT116, PC3) researchgate.net | To screen for direct cytotoxic or anti-proliferative effects against various cancer types. | |
| Inflammation | CFA-induced paw edema model nih.govresearchgate.net | A standard in vivo model to assess acute anti-inflammatory activity. |
| Zymosan-induced peritonitis model nih.govresearchgate.net | To evaluate the effect on leukocyte migration, a key event in the inflammatory response. | |
| Infectious Disease | Murine norovirus (MNV) and Listeria monocytogenes infection in macrophages nih.gov | To test for host-directed anti-infective activity against intracellular pathogens. |
| Hepatitis | J6/JFH1 reporter assay in Huh7.5 cells dongguk.edu | A cell-based model to specifically measure inhibition of HCV replication. |
Systematic testing in these and other relevant models will be crucial for identifying the most promising clinical indications for this compound class.
Rational Design of Derivatives with Enhanced Potency and Selectivity
Building on SAR data, the rational design of next-generation analogs can lead to derivatives with superior therapeutic profiles. This involves a targeted approach to molecular modification, leveraging structural biology and computational chemistry to enhance potency and selectivity.
Strategies such as molecular hybridization have already been successfully employed. One analog, ICMD-01, was designed by combining structural fragments from indomethacin (B1671933) and paracetamol to create a novel anti-inflammatory agent. nih.govmdpi.com This fragment-based and structure-based design approach should be applied to the indol-4-yl scaffold. nih.gov The goal is to design molecules that fit optimally into the target's binding site, maximizing favorable interactions while minimizing clashes, thereby improving both potency and selectivity against off-targets. Bioisosteric modifications, where one functional group is replaced by another with similar physical or chemical properties, can also be used to fine-tune the compound's characteristics. nih.govresearchgate.net
Application of Advanced Computational Methodologies for Predictive Modeling
Advanced computational tools are indispensable for modern drug discovery and can significantly accelerate the pre-clinical development of this compound. In silico methods can guide rational design, prioritize synthetic targets, and predict potential liabilities.
Key computational approaches include:
Molecular Docking: This has been used extensively with analogs to predict binding poses and affinities to a variety of targets, including tyrosinase, EGFR, and enzymes in the inflammatory cascade. nih.govnih.govresearchgate.net These studies can elucidate key interactions and guide the design of more potent inhibitors.
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectral properties of the molecule, providing insights that complement experimental data. connectjournals.com
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can predict the potency of virtual compounds before they are synthesized.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net
By integrating these computational methodologies into the drug discovery workflow, researchers can de-risk and streamline the journey of this compound and its derivatives from the laboratory toward potential clinical application.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via condensation reactions between indole derivatives and cyanoacrylamide precursors. For example, a reported procedure involves reacting 1H-indole-4-carbaldehyde with cyanoacetamide under basic conditions (e.g., ethanol with catalytic piperidine) to form the (E)-isomer selectively. Reaction optimization includes controlling temperature (60–80°C) and solvent polarity to favor the desired stereochemistry. Yield improvements (e.g., 67% in one study) are achieved by microwave-assisted synthesis or iterative purification via column chromatography .
- Key Data :
| Reaction Conditions | Yield | Purity | Reference |
|---|---|---|---|
| Ethanol, 80°C, 12h | 67% | >95% |
Q. How is the structural identity of this compound confirmed experimentally?
- Methodology : Combine spectroscopic and spectrometric analyses:
- NMR : Key peaks include δ 11.52 (s, indole NH), 8.52 (vinyl proton), and aromatic protons at δ 7.26–8.04 in DMSO-d₆ .
- HRMS : Observed [M+Na]⁺ at m/z 234.0649 (calculated 234.0638) confirms molecular formula C₁₂H₉N₃O .
- IR : Absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme inhibition : Test against targets like JAK2 kinase using fluorescence polarization assays. IC₅₀ values are derived from dose-response curves .
- Antifungal activity : Use agar diffusion assays against Candida albicans and Aspergillus niger, with fluconazole as a control. Measure zones of inhibition (mm) and minimum inhibitory concentrations (MICs) .
- Key Data :
| Target | IC₅₀/MIC | Reference |
|---|---|---|
| JAK2 kinase | 2.1 μM | |
| C. albicans | 12 μg/mL |
Advanced Research Questions
Q. How can molecular docking elucidate the interaction of this compound with kinase domains?
- Methodology :
Protein Preparation : Retrieve JAK2 kinase domain (PDB: 4FVR) and optimize hydrogen bonding networks.
Ligand Preparation : Generate 3D conformers of the compound and assign partial charges.
Docking Software : Use AutoDock Vina or Schrödinger Glide to simulate binding. Prioritize poses with hydrogen bonds to catalytic lysine (e.g., K882 in JAK2) and π-π stacking with phenylalanine residues .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values to refine docking parameters.
Q. What experimental strategies resolve contradictions in toxicity profiles across different models?
- Case Study : While acrylamide derivatives show hepatotoxicity in Eobania vermiculata (elevated ALT/AST enzymes) , mammalian cell lines may exhibit lower sensitivity.
- Methodology :
- Comparative assays : Parallel testing in snail hemolymph (for ALP/ACP) and human HepG2 cells (for LDH leakage).
- Omics integration : Transcriptomics to identify conserved vs. species-specific pathways (e.g., oxidative stress vs. DNA repair) .
- Key Data :
| Model | ALT (U/mg protein) | AST (U/mg protein) |
|---|---|---|
| E. vermiculata | 35.2 ± 2.1 | 28.7 ± 1.8 |
Q. How do in vivo pharmacokinetic properties of this compound compare to in vitro predictions?
- Methodology :
- ADME profiling : Use Caco-2 monolayers for intestinal permeability and microsomal stability assays (e.g., rat liver microsomes).
- In vivo validation : Administer radiolabeled compound to rodents and quantify plasma/tissue levels via LC-MS/MS. Adjust for metabolite interference using stable isotope tracers .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodology :
- UHPLC-MS/MS : Detect acrylamide byproducts (e.g., glycidamide) using a C18 column and MRM transitions (m/z 72→55 for acrylamide) .
- Limits of detection : Achieve ppb-level sensitivity with isotope dilution (e.g., d₃-acrylamide as internal standard) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
